N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The compound N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyridazine core fused with a morpholino ring, a phenyl group at position 7, and an N-(2-ethylphenyl)acetamide side chain. The morpholino group enhances solubility and bioavailability, while the 2-ethylphenyl substituent may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-2-17-8-6-7-11-19(17)26-20(31)16-30-24(32)22-23(21(28-30)18-9-4-3-5-10-18)34-25(27-22)29-12-14-33-15-13-29/h3-11H,2,12-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKCYQGZKDUNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 946321-93-3, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a thiazolo-pyridazine moiety. The presence of the morpholino group enhances its solubility and biological availability.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.50 g/mol |
| CAS Number | 946321-93-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, thiazolo[4,5-d]pyridazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Mechanism of Action:
- Inhibition of Apoptosis Proteins: The compound may interact with Inhibitor of Apoptosis Proteins (IAPs), which are crucial in regulating apoptotic pathways. By inhibiting these proteins, the compound can promote cell death in cancerous cells .
- Cell Cycle Arrest: Studies have demonstrated that similar compounds can induce G1/S phase arrest in cancer cells, thereby preventing their proliferation .
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell walls, leading to cell lysis.
Case Study:
In a recent study, derivatives of the thiazolo-pyridazine class were tested against various bacterial strains, showing significant inhibition zones compared to control groups .
Other Biological Activities
- Anti-inflammatory Effects: The compound has potential anti-inflammatory effects as it may inhibit pro-inflammatory cytokines.
- Neuroprotective Properties: Emerging research indicates that similar compounds could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Research Findings
Recent investigations into the biological activities of this compound have yielded promising results:
- Cell Viability Assays: Testing on various cancer cell lines demonstrated a dose-dependent decrease in viability.
- Molecular Docking Studies: Computational studies suggest strong binding affinity to targets involved in apoptosis and inflammation.
Summary of Findings
| Study Type | Results |
|---|---|
| Cell Viability Assay | Significant reduction in cancer cell viability |
| Molecular Docking | High binding affinity to apoptosis-related proteins |
| Antimicrobial Testing | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Key Comparisons:
Observations :
- Morpholino vs. Methyl (Position 2): The morpholino group in the target compound likely improves solubility compared to the methyl group in the chlorophenyl analog .
- Phenyl vs. Thienyl (Position 7) : The phenyl group may enhance stability over the thienyl group, which is prone to metabolic oxidation .
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility: Morpholino-containing derivatives generally exhibit higher aqueous solubility than methyl-substituted analogs, as seen in .
- Metabolic Stability : The ethyl group in the side chain may reduce oxidative metabolism compared to halogenated analogs (e.g., 4-chlorophenyl), which are susceptible to dehalogenation .
- Target Affinity : The phenyl group at position 7 may favor interactions with aromatic residues in enzyme active sites, similar to pyridazine derivatives in .
Q & A
Q. Table 1: SAR of Analogous Compounds
| Compound Modification | Biological Activity (IC50, nM) | Target |
|---|---|---|
| 2-Ethylphenyl (Parent) | 45 ± 3.2 | EGFR |
| 4-Fluorophenyl | 28 ± 1.8 | EGFR |
| 3,4-Dimethoxyphenyl | 62 ± 4.5 | COX-2 |
| Data from analogs in and . |
How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., erlotinib for EGFR assays) to minimize inter-lab variability .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values against EGFR) to identify outliers and trends .
- Crystallographic studies : Compare binding modes of active vs. inactive analogs to explain potency differences .
What computational methods support mechanistic studies of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., EGFR) for 100 ns to analyze stability and key interactions (e.g., π-π stacking with Phe723) .
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., acetamide carbonyl for nucleophilic attack) .
- ADMET Prediction : Use QikProp or ADMETLab to forecast bioavailability and toxicity risks .
How to assess thermal stability for formulation development?
Answer:
- Differential Scanning Calorimetry (DSC) : Determine melting point (~220–240°C) and identify polymorphs .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>250°C) to guide storage conditions .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months; analyze degradation via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
